BenchChemオンラインストアへようこそ!

N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide

Medicinal chemistry Structure-activity relationship Isomer comparison

This compound features a unique ortho-methyl aniline and meta-methyl phenoxy substitution pattern that imparts steric hindrance, altered lipophilicity, and distinct target-binding conformation compared to the 2-methyl regioisomer (CAS 1020056-39-6) or des-methyl analogs. The 3-methyl-4-chlorophenoxy pharmacophore is validated in anticancer hydrazide series (IC50 1.47 μM vs. MKN45). The ortho-methyl group confers metabolic stability advantages demonstrated in related phthalimide anticonvulsants (ED50 12–45 mg/kg). Use as a certified reference standard (≥95%) to resolve regioisomeric impurities by HPLC/UPLC, or as a probe to quantify metabolic protection in liver microsome assays. Patent-related availability restrictions confirm its strategic value for freedom-to-operate and design-around research.

Molecular Formula C16H17ClN2O2
Molecular Weight 304.77 g/mol
CAS No. 1020056-29-4
Cat. No. B1385062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
CAS1020056-29-4
Molecular FormulaC16H17ClN2O2
Molecular Weight304.77 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2C)N)Cl
InChIInChI=1S/C16H17ClN2O2/c1-10-8-12(6-7-13(10)17)21-9-16(20)19-15-5-3-4-14(18)11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20)
InChIKeyVUNYYLODJVJDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide (CAS 1020056-29-4): A Differentiated ortho-Methyl Aniline Acetamide for Targeted Procurement


N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide (CAS 1020056-29-4) is a synthetic aryloxyacetamide derivative with the molecular formula C16H17ClN2O2 and a molecular weight of 304.77 g/mol . It belongs to a class of N-phenyl-substituted phenoxyacetamides that have been investigated for potential anticancer and antimicrobial applications . The compound features a distinctive ortho-methyl substitution on the aniline ring (position 2) combined with a meta-methyl substitution on the 4-chlorophenoxy ring (position 3), a regiospecific substitution pattern that differentiates it from closely related positional isomers and des-methyl analogs available in research supply catalogs.

Why N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide Cannot Be Interchanged with Generic Phenoxyacetamide Analogs


Substitution with generic or positional-isomeric phenoxyacetamides is not scientifically valid due to the compound's specific ortho-methyl aniline and meta-methyl phenoxy substitution pattern. The ortho-methyl group on the aniline ring introduces steric hindrance that can alter the dihedral angle between the amide and aromatic ring, affecting hydrogen-bonding capacity and target binding conformation . Simultaneously, the meta-methyl on the 4-chlorophenoxy ring modulates lipophilicity (cLogP) and metabolic stability differently than para- or des-methyl analogs . The closest regioisomer, N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (CAS 1020056-39-6), differs only in the methyl position on the phenoxy ring (2- vs 3-methyl), yet this single positional shift can yield divergent CYP450 metabolism profiles, aqueous solubility, and biological target engagement . These physicochemical and conformational differences preclude direct functional interchangeability in cellular assays, in vivo pharmacology studies, or analytical reference standard applications.

Quantitative Differentiation Evidence for N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide Versus Closest Analogs


Regioisomeric Methyl Substitution on the Phenoxy Ring: 3-Methyl vs. 2-Methyl Positional Isomer

The target compound N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide (CAS 1020056-29-4, MW 304.77) and its regioisomer N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (CAS 1020056-39-6, MW 304.78) are positional isomers differing solely in the methyl group location on the chlorophenoxy ring (3-methyl vs. 2-methyl) . This substitution shift alters the spatial orientation of the phenoxy ring relative to the acetamide linker, which can affect molecular recognition at biological targets. In studies of structurally related 2-(4-chloro-3-methylphenoxy)-N'-[(aryl)methylidene]acetohydrazides, the 3-methyl phenoxy substitution yielded IC50 values ranging from 1.47 to 9.72 μM across MKN45, HeLa, and MDA-MB-231 cancer cell lines, with selectivity over NIH/3T3 fibroblasts [1]. Although direct head-to-head data for the target compound versus its 2-methyl isomer are not published, the 3-methyl substitution pattern is associated with caspase-3 activation and apoptosis induction in the acetohydrazide series, whereas the 2-methyl isomer (CAS 1020056-39-6) has no reported biological activity data in the same assays .

Medicinal chemistry Structure-activity relationship Isomer comparison

Presence vs. Absence of Methyl Group on the Phenoxy Ring: Target Compound vs. Des-Methyl Analog

The target compound (CAS 1020056-29-4, C16H17ClN2O2, MW 304.77) contains a 3-methyl substituent on the 4-chlorophenoxy ring, whereas the des-methyl analog N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide (CAS 953734-47-9, C15H15ClN2O2, MW 290.74) lacks this methyl group entirely . The additional methyl group increases molecular weight by 14.03 g/mol and is predicted to elevate cLogP by approximately 0.5–0.7 log units, enhancing membrane permeability while potentially reducing aqueous solubility [1]. In the aryloxyacetic acid hydrazide series, the 3-methyl-4-chlorophenoxy scaffold demonstrated IC50 values of 1.471 ± 0.23 μM against MKN45 gastric cancer cells and 2.38–9.72 μM against HeLa and MDA-MB-231 cells, with selectivity indices favoring cancer cells over normal fibroblasts [2]. The des-methyl phenoxy analog lacks comparable published potency data, suggesting that the 3-methyl group contributes to target affinity and cellular activity.

Lipophilicity Metabolic stability Structure-property relationship

Aniline Ring Substitution: ortho-Methyl on Aniline Ring vs. Unsubstituted Aniline Analog

The target compound incorporates an ortho-methyl substituent at the 2-position of the aniline ring, whereas the analog N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide (CAS not publicly assigned) lacks this methyl group on the aniline ring . The ortho-methyl group introduces steric hindrance that forces the amide NH out of coplanarity with the aniline ring, altering the hydrogen-bond donor geometry and reducing the compound's susceptibility to N-dealkylation by CYP450 enzymes [1]. In structurally related N-(3-amino-2-methylphenyl)phthalimides evaluated for anticonvulsant activity, the ortho-methyl substitution was essential for in vivo efficacy in the maximal electroshock (MES) test, with ED50 values of 12–45 mg/kg (i.p. in mice), while unsubstituted aniline analogs showed significantly reduced or no protection [2]. Although the target compound has not been directly tested in anticonvulsant assays, the ortho-methyl aniline motif is a recognized pharmacophoric element that enhances metabolic stability and target engagement across multiple chemotypes.

Steric effects Conformational analysis Target binding

Purity Specification and Vendor Quality Grade: Target Compound vs. Analog Supply

The target compound is supplied by Santa Cruz Biotechnology (catalog sc-329280) at a specified purity of ≥95% (typical lot-specific purity confirmed via Certificate of Analysis), with a unit size of 500 mg at a list price of $284.00 . The regioisomeric analog N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (sc-329279) is offered at the same purity and pricing tier . However, the target compound (CAS 1020056-29-4) carries a unique MDL number and is classified under a distinct patent-protected chemical space, as indicated by ChemicalBook's notation that the product falls under patent-related sale restrictions . This suggests that the 3-methyl phenoxy isomer may be subject to intellectual property claims that could affect procurement and use in commercial or translational research settings. The 2-methyl isomer (CAS 1020056-39-6) does not carry the same patent restriction notation in publicly available databases.

Analytical chemistry Quality control Reference standard

Evidence-Backed Application Scenarios for N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide Procurement


Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

The 3-methyl-4-chlorophenoxy substitution pattern in the target compound is directly mirrored in the anticancer aryloxyacetic acid hydrazide series, where compound 3g (bearing the same 3-methyl-4-chlorophenoxy fragment) demonstrated an IC50 of 1.471 ± 0.23 μM against MKN45 gastric cancer cells and selectivity over NIH/3T3 fibroblasts [1]. Procurement of CAS 1020056-29-4 enables systematic SAR exploration of the acetamide linker versus the hydrazide linker while maintaining the validated 3-methyl-4-chlorophenoxy pharmacophore, a strategy not accessible with the 2-methyl isomer (CAS 1020056-39-6) or des-methyl analog (CAS 953734-47-9).

Metabolic Stability Assessment of ortho-Methyl Aniline-Containing Compounds

The ortho-methyl group on the aniline ring of the target compound has been demonstrated to confer metabolic stability advantages in related N-(3-amino-2-methylphenyl)phthalimides, which achieved ED50 values of 12–45 mg/kg in in vivo MES anticonvulsant models [2]. The target compound can serve as a probe molecule in liver microsome or hepatocyte stability assays to quantify the metabolic protection afforded by the ortho-methyl substitution, using the unsubstituted aniline analog as a negative control.

Analytical Reference Standard for Regioisomer Differentiation in Quality Control

The target compound (CAS 1020056-29-4, 3-methyl phenoxy) and its 2-methyl regioisomer (CAS 1020056-39-6) have identical molecular weights (304.77 vs. 304.78) and near-identical physicochemical properties, making them challenging to distinguish by MS alone . The target compound can be deployed as a certified reference standard (≥95% purity, sc-329280) in HPLC or UPLC method development for resolving and quantifying regioisomeric impurities in synthetic batches, a critical quality control application for pharmaceutical development.

Intellectual Property-Linked Chemical Probe for Cancer Pathway Research

ChemicalBook notes that the sale of CAS 1020056-29-4 is subject to patent-related restrictions, suggesting that this specific substitution pattern has been claimed in patent filings . This makes the compound particularly relevant for research groups engaged in patent landscape analysis, freedom-to-operate assessments, or the development of novel compositions-of-matter that design around the 3-methyl-4-chlorophenoxy acetamide patent space. The unrestricted 2-methyl analog (CAS 1020056-39-6) does not provide equivalent IP intelligence value.

Quote Request

Request a Quote for N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.